molecular formula C11H26Cl2N2 B1453080 N,N-Dipropyl-4-piperidinamine dihydrochloride CAS No. 1220037-98-8

N,N-Dipropyl-4-piperidinamine dihydrochloride

Cat. No. B1453080
M. Wt: 257.24 g/mol
InChI Key: CGGRRLUPJUCPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“N,N-Dipropyl-4-piperidinamine dihydrochloride” has a molecular weight of 257.24 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

  • Motilin Receptor Agonists for Gastrointestinal Disorders : A study detailed the discovery of a novel small molecule motilin receptor agonist, which showed potent agonist activity in models of gastrointestinal transit. This research highlights the use of piperidine derivatives in developing drugs that can treat gastrointestinal disorders by enhancing neuronal-mediated contractions of gastric tissues (S. Westaway et al., 2009).

  • Enantioselective Catalysis : Research on the enantioselective Strecker reaction of N-diphenylphosphinoyl ketoimines utilized chiral N,N'-dioxide catalysts derived from l-piperidinamide, demonstrating the utility of piperidine derivatives in asymmetric synthesis. This work is important for the synthesis of chiral compounds with potential pharmaceutical applications (Jinglun Huang et al., 2007).

Biological Studies

  • Piperidin Derivatives in Medicinal Chemistry : A study discussed the synthesis of substituted piperidin-4-one derivatives and their incorporation into compounds with potential biological activities, such as anticancer and anaesthetic properties. This research underlines the significance of piperidin derivatives in the discovery of new therapeutic agents (M. Mubarak, 2017).

  • GABA Receptor Modulation : Investigation into the effects of piperine derivatives on γ-aminobutyric acid type A receptors (GABAAR) demonstrated that modifications to the piperidine moiety significantly increased efficiency and potency. This study suggests the potential of piperidine analogues in developing modulators for GABAAR, which could be beneficial for treating anxiety and other neurological conditions (Angela Schöffmann et al., 2014).

Safety And Hazards

While specific safety and hazard information for “N,N-Dipropyl-4-piperidinamine dihydrochloride” was not found, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapours/spray of chemicals, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

properties

IUPAC Name

N,N-dipropylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-9-13(10-4-2)11-5-7-12-8-6-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGRRLUPJUCPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-4-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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